KU14R
Overview
Description
Mechanism of Action
Target of Action
KU14R, also known as 2-(2-ETHYL-2,3-DIHYDRO-2-BENZOFURANYL)-1H-IMIDAZOLE or 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole, is primarily targeted at the imidazoline I3 receptors (I3R) located in pancreatic tissues . These receptors play a crucial role in insulin secretion .
Mode of Action
This compound acts as an antagonist to the I3R . It selectively blocks the insulin secretory response to imidazolines . It has been found that this compound can block KATP channels , leading to depolarization of the beta cell membrane potential and induction of action potential spiking .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin secretion pathway. By blocking the I3R, this compound inhibits the insulinotropic effect of imidazolines . It still preserves the ability to block katp channels . This leads to a decrease in the cytosolic calcium concentration, particularly affecting the enhancing effect of energy metabolism on Ca2±induced insulin secretion .
Pharmacokinetics
It has been suggested that the imidazole compound is less efficient in raising cytosolic calcium concentration due to its higher lipophilicity, which may result in greater accumulation in the membrane .
Result of Action
The primary result of this compound’s action is the inhibition of insulin secretion. Despite its ability to block KATP channels and depolarize the beta cell membrane potential, the presence of an imidazole instead of an imidazoline ring leads to virtually complete loss of the insulinotropic effect .
Action Environment
It is known that the efficiency of this compound in raising cytosolic calcium concentration and its insulinotropic effect can be influenced by glucose concentrations .
Biochemical Analysis
Biochemical Properties
KU14R is known to interact with various enzymes, proteins, and other biomolecules. It is recognized as an antagonist of the imidazoline receptor . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase insulin secretion from rat and human pancreatic islet cells .
Molecular Mechanism
The molecular mechanism of action of 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
While specific dosage effects of 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole in animal models are not currently available, it is generally understood that the effects of a compound can vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KU14R involves the reaction of 2-ethyl-2,3-dihydrobenzofuran with imidazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
KU14R undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
KU14R has several scientific research applications, including:
Chemistry: Used as a model compound to study imidazoline receptor interactions and their effects on insulin secretion.
Biology: Investigated for its role in regulating insulin secretion in pancreatic β-cells.
Medicine: Explored as a potential therapeutic agent for diabetes due to its ability to modulate insulin secretion.
Industry: Utilized in the development of new drugs targeting imidazoline receptors
Comparison with Similar Compounds
Similar Compounds
Efaroxan: Another imidazoline receptor antagonist that enhances insulin secretion.
Allantoin: Activates imidazoline I3 receptors to enhance insulin secretion.
Morin: A flavonoid that activates imidazoline I3 receptors and enhances insulin secretion
Uniqueness of KU14R
This compound is unique in its selective antagonism of the imidazoline I3 receptor, which makes it a valuable tool for studying the regulation of insulin secretion. Unlike other compounds, this compound does not act as an antagonist of efaroxan or S22068 at an imidazoline site in vivo, highlighting its specificity and potential for targeted therapeutic applications .
Properties
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVNNMJXQJVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401725 | |
Record name | KU14R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-48-4 | |
Record name | KU14R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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